methyl 5-chloro-2-methoxy-4-[(phenylacetyl)amino]benzoate
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Overview
Description
Methyl 5-chloro-2-methoxy-4-[(phenylacetyl)amino]benzoate is an organic compound with the molecular formula C17H16ClNO4 and a molecular weight of 333.774 g/mol This compound is known for its unique structure, which includes a chloro, methoxy, and phenylacetyl group attached to a benzoate core
Preparation Methods
The synthesis of methyl 5-chloro-2-methoxy-4-[(phenylacetyl)amino]benzoate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-2-methoxybenzoic acid.
Acylation: The benzoic acid derivative undergoes acylation with phenylacetyl chloride in the presence of a base such as pyridine to form the corresponding phenylacetyl derivative.
Esterification: The phenylacetyl derivative is then esterified using methanol and a catalyst like sulfuric acid to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 5-chloro-2-methoxy-4-[(phenylacetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.
Scientific Research Applications
Methyl 5-chloro-2-methoxy-4-[(phenylacetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-methoxy-4-[(phenylacetyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The phenylacetyl group can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to methyl 5-chloro-2-methoxy-4-[(phenylacetyl)amino]benzoate include:
Methyl 5-chloro-2-methoxybenzoate: Lacks the phenylacetyl group, making it less complex and potentially less active in biological systems.
Methyl 4-chloro-2-methoxybenzoate: Similar structure but with the chloro group in a different position, which can affect its reactivity and applications.
Methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate: Contains a phenylsulfonyl group instead of phenylacetyl, leading to different chemical and biological properties.
Properties
IUPAC Name |
methyl 5-chloro-2-methoxy-4-[(2-phenylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-22-15-10-14(13(18)9-12(15)17(21)23-2)19-16(20)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQUDYZWTNDTEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24788985 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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